Pinocembrin chalcone

Descripción general

Descripción

Pinocembrin chalcone is a naturally occurring flavonoid compound found in various plants, including honey, propolis, ginger roots, and wild marjoram . It is known for its pharmacological activities, such as neuroprotection, anti-oxidation, and anti-inflammation . This compound has gained significant attention due to its potential therapeutic applications in treating diseases like ischemic stroke, Parkinson’s disease, and Alzheimer’s disease .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pinocembrin chalcone can be synthesized through the flavonoid biosynthesis pathway. The process begins with L-phenylalanine, which produces cinnamic acid under the action of phenylalanine ammonia lyase . Cinnamic acid then generates cinnamoyl-CoA under the action of CoA ligase. Chalcone synthase catalyzes the formation of this compound from cinnamoyl-CoA via condensation of three acetate units from malonyl-CoA . The chalcone is then converted to (2S)-pinocembrin by the enzyme chalcone isomerase .

Industrial Production Methods: Industrial production of this compound involves optimizing the biosynthesis process in microorganisms like Saccharomyces cerevisiae . This includes increasing the availability of precursor compounds, reducing the accumulation of inhibitory byproducts, and optimizing cultivation conditions to achieve higher yields .

Análisis De Reacciones Químicas

Metabolism

In Saccharomyces cerevisiae, cinnamic acid has been identified as an inhibitor of pinocembrin synthesis. Optimizing enzyme efficiency and gene expression can reduce cinnamic acid accumulation, thereby improving pinocembrin production .

Key Chemical Reactions

Polymerase Chain Reaction Inhibition

This compound can structurally inhibit polymerase chain reactions .

Related Research Findings

- Pinocembrin can alleviate cerebral ischemic injury and reduce nerve damage .

- Pinocembrin can repair oxidatively damaged biological compounds, restoring their original functionality .

- This compound facilitates AMP-activated protein kinase (AMPK) activation, improves glucose tolerance, increases muscle FAO and reduces fat accumulation .

- Pinocembrin has shown potential as a chemotherapeutic agent .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Pinocembrin chalcone has been studied extensively for its potential applications in the treatment of various diseases. Below are some of the key pharmacological properties:

- Neuroprotective Effects : Pinocembrin has demonstrated neuroprotective effects in models of ischemic stroke and neurodegenerative diseases. It can cross the blood-brain barrier, which is crucial for treating central nervous system disorders. Studies have shown that it reduces reactive oxygen species (ROS) and protects against oxidative stress, thus preserving neuronal integrity during ischemic events .

- Anti-inflammatory Activity : The compound exhibits significant anti-inflammatory effects, which may be beneficial in conditions characterized by excessive inflammation, such as Alzheimer's disease and cardiovascular diseases .

- Antioxidant Properties : Pinocembrin acts as an antioxidant, helping to mitigate oxidative damage within cells. This property is particularly relevant in the context of aging and degenerative diseases .

- Anticancer Potential : Preliminary studies suggest that pinocembrin may possess anticancer properties, although further research is needed to elucidate its mechanisms of action and efficacy in cancer treatment .

Ischemic Stroke

Pinocembrin has been investigated as a potential treatment for ischemic stroke due to its neuroprotective properties. Preclinical studies indicate that it can protect against cerebral ischemic injury with a wide therapeutic window, making it a promising candidate for clinical trials . The compound has shown effectiveness in reducing brain damage and improving recovery outcomes in animal models of stroke.

Neurodegenerative Diseases

The potential application of pinocembrin in neurodegenerative diseases such as Alzheimer's is supported by its ability to modulate neuroinflammation and oxidative stress. Its protective effects on neuronal cells suggest that it could help slow the progression of these diseases .

Cardiovascular Diseases

Research indicates that pinocembrin may also play a role in cardiovascular health by reducing inflammation and oxidative stress associated with atherosclerosis and other cardiovascular conditions .

Biosynthesis and Engineering

Recent advancements in metabolic engineering have focused on optimizing the biosynthesis of this compound. For instance, researchers have successfully engineered Escherichia coli strains to enhance the production of pinocembrin through genetic modifications aimed at increasing the efficiency of the biosynthetic pathways involved . This biotechnological approach not only increases yield but also paves the way for large-scale production for pharmaceutical applications.

Case Studies and Research Findings

The following table summarizes key studies exploring the applications of this compound:

Mecanismo De Acción

Pinocembrin chalcone exerts its effects through various molecular targets and pathways. It has been shown to inhibit the receptor for advanced glycation end products (RAGE) and its downstream signaling pathways . The compound also regulates mitochondrion-mediated apoptosis and protects the blood-brain barrier by decreasing matrix metalloproteinase-9 protein expression . These mechanisms contribute to its neuroprotective and anti-inflammatory effects .

Comparación Con Compuestos Similares

Pinocembrin chalcone is compared with other similar compounds, such as naringenin chalcone, isoliquiritigenin, and butein . While all these compounds belong to the flavonoid family and share similar structures, this compound stands out due to its unique pharmacological properties and potential therapeutic applications . The compound’s ability to cross the blood-brain barrier and its effectiveness in treating neurological disorders make it particularly noteworthy .

List of Similar Compounds:- Naringenin chalcone

- Isoliquiritigenin

- Butein

- Neoplathymenin

- Okanin

- Robtein

Actividad Biológica

Pinocembrin chalcone, a naturally occurring compound derived from various plants, has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and detailed research findings.

Overview of this compound

This compound is a flavonoid compound that exhibits a range of biological activities, including neuroprotective, anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. Its structural characteristics allow it to interact with various biological targets, making it a promising candidate for therapeutic development.

1. Neuroprotective Activity

This compound has demonstrated significant neuroprotective effects in several studies:

- Cerebral Ischemia : Research indicates that pinocembrin can mitigate mitochondrial dysfunction caused by calcium overload during cerebral ischemia. It reduces reactive oxygen species (ROS) production and enhances mitochondrial ATP synthesis through the activation of the Erk1/2-Nrf2 signaling pathway .

- Alzheimer’s and Parkinson’s Diseases : In models of neurodegenerative diseases, pinocembrin has been shown to reduce cell apoptosis and oxidative stress. For instance, in SH-SY5Y cells exposed to MPP+ (a neurotoxin), pinocembrin decreased ROS levels and apoptosis rates by modulating mitochondrial function and enhancing the expression of protective proteins like HO-1 .

2. Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory properties:

- Macrophage Activation : In vitro studies using LPS-induced RAW264.7 macrophages revealed that pinocembrin significantly reduces nitric oxide production, indicating its potential to inhibit inflammatory responses .

- Mechanism of Action : The anti-inflammatory effects are attributed to the suppression of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB .

3. Antioxidant Activity

Pinocembrin is recognized for its antioxidant capabilities:

- Scavenging Free Radicals : Studies have shown that pinocembrin effectively scavenges free radicals, thereby reducing oxidative stress in various cellular models .

Antimicrobial Properties

This compound exhibits broad-spectrum antimicrobial activity against various pathogens:

- Bacterial Inhibition : It has been reported to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial membrane integrity and inhibiting essential metabolic processes .

Anticancer Potential

The anticancer properties of pinocembrin are being actively researched:

- Cancer Cell Line Studies : Pinocembrin has shown promise in inhibiting the proliferation of cancer cells in vitro. For example, it has been effective against breast cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Neuroprotection : A study demonstrated that administration of pinocembrin in an animal model of Parkinson's disease resulted in improved motor function and reduced neurodegeneration .

- Anti-inflammatory Effects : Another study involving LPS-induced inflammation in mice showed that treatment with pinocembrin reduced edema and inflammatory cytokine levels, supporting its use as an anti-inflammatory agent .

Research Findings Summary

Propiedades

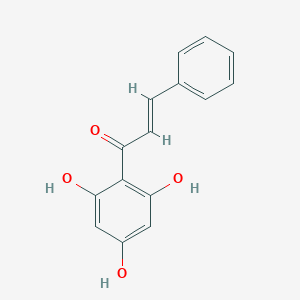

IUPAC Name |

(E)-3-phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-11-8-13(18)15(14(19)9-11)12(17)7-6-10-4-2-1-3-5-10/h1-9,16,18-19H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYXTWZXLWHMBX-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101343555 | |

| Record name | Pinocembrin chalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101343555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4197-97-1 | |

| Record name | Pinocembrin chalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101343555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Pinocembrin chalcone has demonstrated significant antibacterial activity against both antibiotic-susceptible and antibiotic-resistant strains of Neisseria gonorrhoeae []. This activity makes it a promising candidate for further research in combating drug-resistant gonorrhea.

A: this compound, isolated from Boesenbergia pandurata (fingerroot), exhibits strong antimutagenic activity against heterocyclic amines such as Trp-P-1, Trp-P-2, and PhIP []. Its mechanism of action primarily involves inhibiting the N-hydroxylation of these compounds, effectively hindering the first step in their enzymatic activation into mutagens.

A: this compound is not the end product of the flavonoid biosynthesis pathway, but rather an intermediate. Chalcone synthase (CHS), a key enzyme in this pathway, utilizes cinnamoyl-CoA and malonyl-CoA to produce this compound [, ]. Subsequently, this compound can be further modified into other flavonoids like pinocembrin.

A: Molecular docking studies revealed that cinnamoyl-CoA, the precursor of this compound, exhibits a higher binding affinity to Chalcone Synthase variant 2 (BrCHS var 2) compared to p-coumaroyl-CoA []. This preference is attributed to the specific interactions between cinnamoyl-CoA and the enzyme's active site, particularly with the amino acid residue Cys 164.

A: Overexpression of the BrCHS2 gene in Boesenbergia rotunda suspension cultures resulted in altered expression levels of various genes, including those involved in flavonoid biosynthesis []. While the overall number of upregulated genes was higher in the transgenic lines, a closer examination revealed that genes specifically related to flavonoid biosynthesis were predominantly downregulated. This suggests a complex regulatory network influenced by BrCHS2 overexpression, ultimately impacting the production of this compound and other metabolites.

ANone: The molecular formula of this compound is C15H12O4, and its molecular weight is 256.25 g/mol.

A: Yes, this compound, isolated from Piper lanceaefolium, has shown antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) of 100 µg/mL [].

A: Research suggests that this compound may have anti-estrogenic properties. In silico studies using molecular docking and dynamic simulations demonstrated the interaction of this compound with both the estrogen receptor (ER) and vascular endothelial growth factor (VEGF), a marker for estrogen receptor-negative (ER-) breast cancer []. This suggests a potential for this compound in treating ER- breast cancer.

A: Yes, this compound has been identified as a constituent of propolis, a resinous mixture collected by honeybees from various plant sources [, ]. This finding suggests that this compound, along with other flavonoids, might contribute to the biological activities and potential health benefits associated with propolis consumption.

A: The antimicrobial properties of this compound have shown promise in extending the shelf life of food products. For instance, ethanolic extracts of propolis, rich in this compound and other phenolic compounds, effectively inhibited spoilage microorganisms in minced common carp meat, preserving its quality during storage at 4°C [].

A: Yes, research indicates that the concentration of terpenoids and flavonoids, including this compound, can differ significantly even within Lindera umbellata plants from the same geographical region []. This variability highlights the influence of individual plant genetics and environmental factors on the production of these secondary metabolites.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.